molecular formula C17H25N2O7P B11826678 [(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

Cat. No.: B11826678
M. Wt: 400.4 g/mol
InChI Key: KJKAVRAGFXCMSE-HAXBKTOASA-N
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Description

[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a phosphoryl-hydroxymethyl group and a tetrahydrofuran ring, makes it an interesting subject for study in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the phosphoryl-hydroxymethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate involves its interaction with specific molecular targets and pathways. The phosphoryl-hydroxymethyl group may play a key role in its activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate can be compared with other phosphoryl-hydroxymethyl compounds and tetrahydrofuran derivatives.

Uniqueness

  • The unique combination of the phosphoryl-hydroxymethyl group and the tetrahydrofuran ring distinguishes this compound from others. Its specific structure may confer unique properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C17H25N2O7P

Molecular Weight

400.4 g/mol

IUPAC Name

[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

InChI

InChI=1S/C17H25N2O7P/c1-11(20)24-14-13-12(10-23-17(2,3)26-13)25-15(14)16(21)27(22,8-4-6-18)9-5-7-19/h12-16,21H,4-5,8-10H2,1-3H3/t12-,13+,14-,15-,16?/m0/s1

InChI Key

KJKAVRAGFXCMSE-HAXBKTOASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](COC(O2)(C)C)O[C@@H]1C(O)P(=O)(CCC#N)CCC#N

Canonical SMILES

CC(=O)OC1C2C(COC(O2)(C)C)OC1C(O)P(=O)(CCC#N)CCC#N

Origin of Product

United States

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